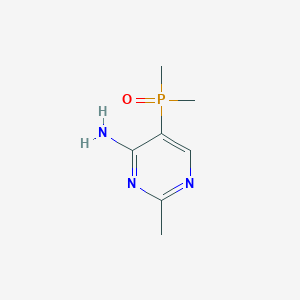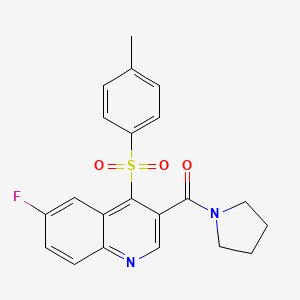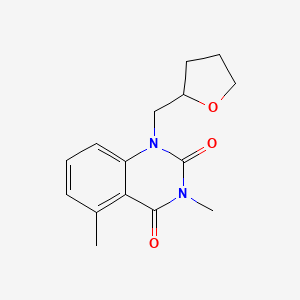
3,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione, also known as DHQD, is a heterocyclic compound that has been the subject of much scientific research in recent years. DHQD is a quinazolinedione derivative, and it has been found to have a wide range of potential applications in the field of medicinal chemistry.
Scientific Research Applications
Synthesis and Derivatives
- This compound can be synthesized from visnagenone or khellinone, leading to the creation of various heterocyclic compounds with potential antimicrobial properties (Abu‐Hashem, 2018).
- Alkylation of quinazolinediones, including this compound, can modify their biological properties. This has been demonstrated in derivatives showing antihypertensive properties and isolation from natural sources (Rivero et al., 2009).
Chemical Reactivity
- The compound exhibits unique reactivity with urea, leading to the synthesis of novel derivatives like 2,6-dihydro-imidazo[1,5-c]quinazoline-3,5-diones, which could have interesting chemical properties (Klásek et al., 2003).
- It can undergo thermal reactions to form various products like 4-amino-1H-quinolin-2-ones, suggesting versatility in chemical transformations (Mrkvička et al., 2008).
Novel Synthesis Methods
- A CO2 mediated synthesis method for this compound has been developed, showcasing a sustainable approach in organic synthesis (Rasal & Yadav, 2016).
- Microwave-induced preparation methods have been explored, enhancing the efficiency of synthesizing medicinally important compounds like this quinazolinedione derivative (Dandia et al., 2010).
Application in Drug Synthesis
- The compound has been used in solvent-free synthesis methods, contributing to sustainable chemistry and drug synthesis, including the production of key intermediates for various drugs (Mizuno et al., 2007).
properties
IUPAC Name |
3,5-dimethyl-1-(oxolan-2-ylmethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-5-3-7-12-13(10)14(18)16(2)15(19)17(12)9-11-6-4-8-20-11/h3,5,7,11H,4,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFANPESTGOPDBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C(=O)N(C2=O)C)CC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide](/img/structure/B2796812.png)
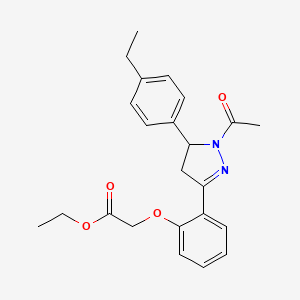
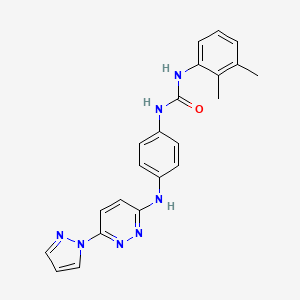
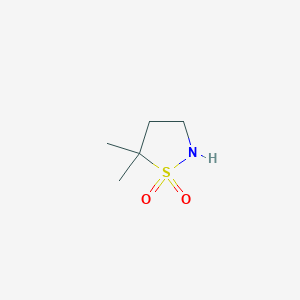
![4-(8-((3,4-Dimethylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2796816.png)

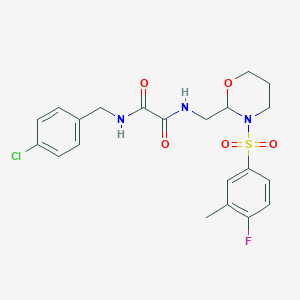
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2796820.png)
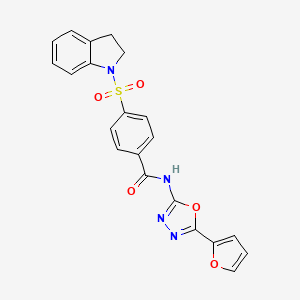
![3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B2796825.png)
![3-benzyl-2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2796826.png)
![1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone](/img/structure/B2796830.png)
